molecular formula C11H19NO6S B13462979 Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid

Cat. No.: B13462979
M. Wt: 293.34 g/mol
InChI Key: DJGUAZMYOSZXFD-UHFFFAOYSA-N
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Description

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which is functionalized with a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methanesulfonyl group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of suitable alkenes.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the cyclobutane derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Methanesulfonylation: The methanesulfonyl group is introduced by reacting the Boc-protected cyclobutane derivative with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amino derivative, while substitution reactions can yield a variety of functionalized cyclobutane derivatives.

Scientific Research Applications

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane Derivatives: Compounds with similar cyclobutane ring structures but different functional groups.

    Boc-Protected Amino Acids: Compounds with Boc-protected amino groups but different core structures.

    Methanesulfonyl Derivatives: Compounds with methanesulfonyl groups attached to different core structures.

Uniqueness

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-methanesulfonylcyclobutane-1-carboxylicacid is unique due to the combination of its cyclobutane ring, Boc-protected amino group, and methanesulfonyl group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C11H19NO6S

Molecular Weight

293.34 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-methylsulfonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-7-5-11(6-7,8(13)14)19(4,16)17/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

DJGUAZMYOSZXFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C(=O)O)S(=O)(=O)C

Origin of Product

United States

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